molecular formula C14H12N4OS B11478707 5-(4-methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-(4-methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11478707
M. Wt: 284.34 g/mol
InChI Key: NPWRXOGFWLAFKG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with pyridine-3-carboxaldehyde to form the corresponding hydrazone, which is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring’s nitrogen atoms can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as 1,2,4-triazole-3-thiol and 4-phenyl-1,2,4-triazole-3-thiol. Compared to these compounds, 5-(4-methoxyphenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a methoxyphenyl and a pyridinyl group, which can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS/c1-19-12-6-4-10(5-7-12)13-16-17-14(20)18(13)11-3-2-8-15-9-11/h2-9H,1H3,(H,17,20)

InChI Key

NPWRXOGFWLAFKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CN=CC=C3

Origin of Product

United States

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